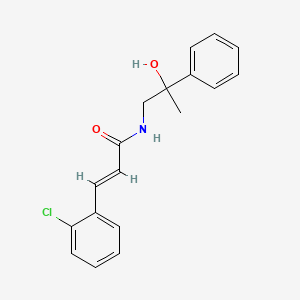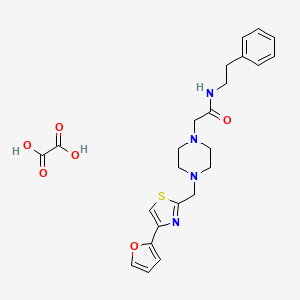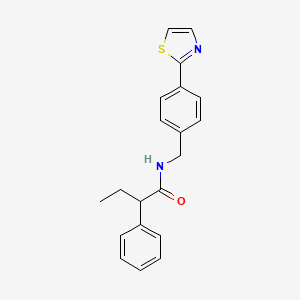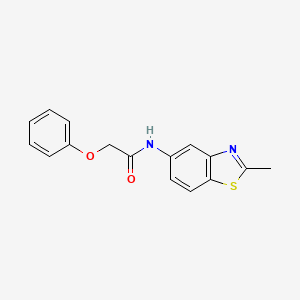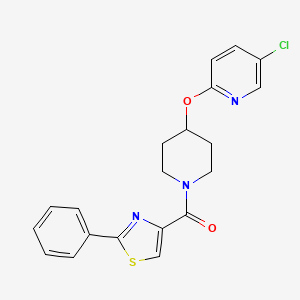
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic rings. This compound is significant in chemical research due to its potential applications in medicinal chemistry and pharmacology. It combines a pyridinyl, piperidinyl, and thiazolyl moiety into a single molecule, giving it a unique structure that may interact with biological targets in novel ways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might involve:
Formation of the thiazole ring: Typically involves the reaction of 2-aminobenzothiazole with acyl chlorides.
Linking the thiazole to the piperidine: This might be achieved through nucleophilic substitution reactions.
Introduction of the chloropyridinyl group: This is often accomplished via palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, under controlled temperatures and inert atmosphere.
Industrial Production Methods: For industrial-scale production, the synthesis involves robust reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and high-throughput screening are employed to optimize reaction times and minimize by-products. Reagent recovery and solvent recycling are crucial to maintain cost-efficiency and environmental compliance.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation to form more reactive intermediates.
Reduction: Potentially can be reduced at various sites, especially the thiazole ring.
Substitution: Given the presence of heteroatoms like nitrogen and sulfur, substitution reactions can be selectively carried out.
Common Reagents and Conditions Used
Palladium catalysts: For coupling reactions.
Strong acids/bases: For substitution and condensation reactions.
Oxidizing agents like KMnO4 or H2O2.
Major Products Formed from These Reactions: Products are typically intermediates with altered substituents or modified functional groups, making the compound more reactive for further synthesis steps.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of novel compounds in drug discovery programs.
Biology: Investigated for potential interactions with biological macromolecules, enzymes, or receptors.
Industry: Could be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The exact mechanism of action can vary but generally involves interaction with specific molecular targets like enzymes or receptors. This compound may bind to active sites, modulating the function of the biological targets. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways, depending on the biological context.
Similar Compounds
(4-Chloropyridin-2-yl)(piperidin-1-yl)methanone
(2-Phenylthiazol-4-yl)methanone
(5-Chloropyridin-2-yl)oxy)piperidine
Uniqueness: What sets (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone apart is the combination of structural elements that provide a unique interaction profile with biological targets. Its diverse functional groups and heteroatoms confer a range of reactivity and binding capabilities that are not seen in simpler compounds.
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKMNQCRKGMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
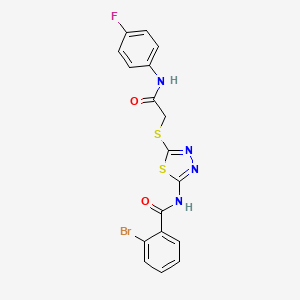
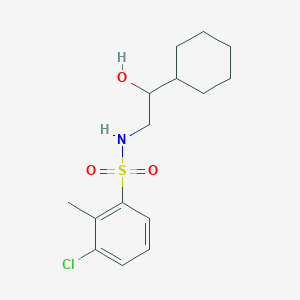
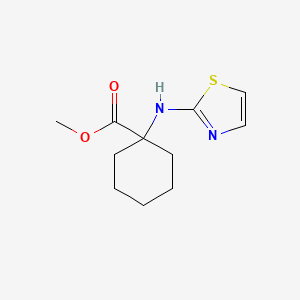
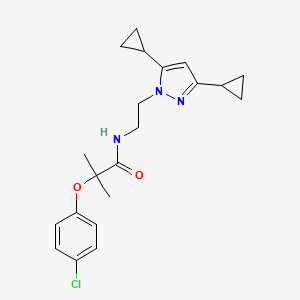

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
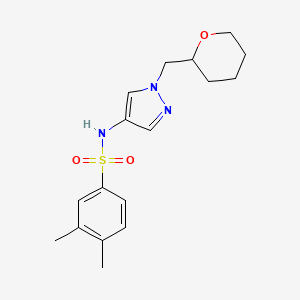
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)
